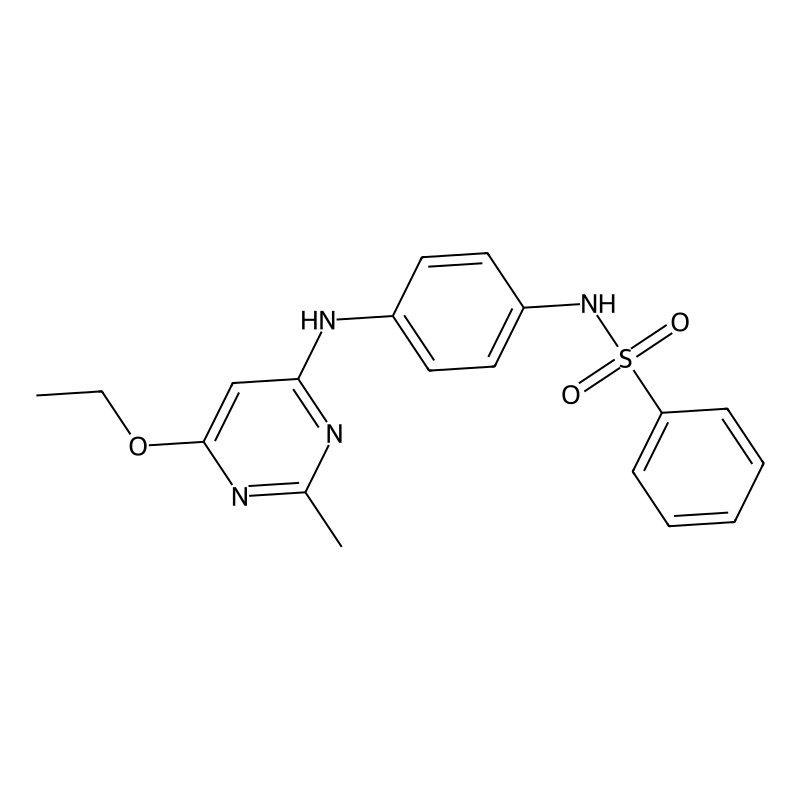

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a benzenesulfonamide moiety and a pyrimidine derivative. The compound's IUPAC name reflects its intricate structure, indicating the presence of both an ethoxy group and a pyrimidine ring, which contribute to its potential biological activity and chemical reactivity.

The molecular formula of this compound is , with a molecular weight of approximately 390.46 g/mol. The compound's structure can be represented by the following InChI key: InChI=1S/C19H22N4O3S/c1-26-19(20-14-8-10-15(21)11-14)18(24)25(22,23)17-12-6-4-16(5-7-12)27(17)13-9-3-2-1/h2-11,20H,1H3,(H,22,23).

- Oxidation: This process may convert the sulfonamide group into sulfoxides or sulfones, altering the compound's properties and potentially enhancing its biological activity.

- Reduction: Reduction reactions can yield amines or other derivatives, which may be useful for further synthetic applications.

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups that could modify its activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and specific solvents to optimize yields.

Research indicates that N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve inhibition of specific enzymes or receptors associated with disease pathways. The compound's ability to interact with biological macromolecules suggests potential therapeutic applications, including targeting specific diseases or conditions.

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves several steps:

- Formation of the Pyrimidine Ring: This initial step includes the synthesis of the 6-ethoxy-2-methylpyrimidine intermediate.

- Coupling Reactions: The pyrimidine derivative is then coupled with an appropriate aniline derivative to form the desired sulfonamide.

- Final Modifications: Additional functional groups may be introduced through various chemical transformations to enhance the compound's properties.

Reagents such as dimethylamine and various catalysts (e.g., palladium or copper-based catalysts) are commonly employed to facilitate these reactions under optimized conditions.

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has several notable applications:

- Pharmaceutical Development: It is investigated for its potential as an antimicrobial agent and in cancer therapy.

- Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.

- Material Science: It may also find applications in developing new materials due to its unique chemical properties.

Studies on the interactions of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide with biological targets have revealed insights into its mechanism of action. These studies often focus on how the compound binds to specific enzymes or receptors, which can lead to inhibition or modulation of biological pathways relevant to disease processes.

Several compounds share structural similarities with N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide:

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide stands out due to its specific combination of functional groups that enhance its solubility and bioactivity compared to other sulfanilide derivatives. Its unique ethoxy substitution on the pyrimidine ring may also contribute to distinct pharmacological properties, making it a valuable candidate for further research in medicinal chemistry.